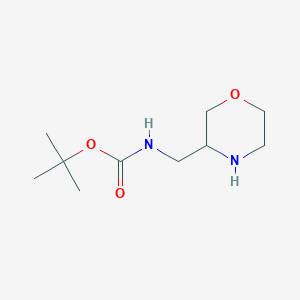

tert-Butyl (morpholin-3-ylmethyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(morpholin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599236 | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-75-8 | |

| Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to tert-Butyl (morpholin-3-ylmethyl)carbamate: A Key Intermediate in Modern Drug Discovery

Executive Summary

tert-Butyl (morpholin-3-ylmethyl)carbamate has emerged from relative obscurity to become a pivotal chiral building block in contemporary pharmaceutical synthesis. Its significance is inextricably linked to its role as a key intermediate in the manufacturing of potent antiviral agents, most notably nirmatrelvir, the active component in the COVID-19 therapeutic, Paxlovid.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will explore the strategic importance of its constituent parts—the morpholine scaffold and the tert-butoxycarbonyl (Boc) protecting group—elucidate its primary synthetic pathways, detail a robust experimental protocol for its preparation, and present its physicochemical characterization. The narrative emphasizes the causality behind experimental choices, grounding the discussion in the principles of synthetic organic chemistry and process optimization.

The Strategic Importance of the Molecular Architecture

The utility of tert-butyl (morpholin-3-ylmethyl)carbamate is not accidental; it is a direct result of the deliberate combination of two highly valued components in medicinal chemistry: the morpholine ring and the Boc-protected amine.

The Morpholine Moiety: A Privileged Scaffold

The morpholine heterocycle is a mainstay in drug design, prized for its ability to improve the physicochemical properties of a drug candidate.[3] Its oxygen atom can act as a hydrogen bond acceptor, and the saturated, non-aromatic ring structure often imparts favorable pharmacokinetic characteristics, such as enhanced aqueous solubility and metabolic stability, while occupying a well-defined vector in three-dimensional space. The substitution at the 3-position, adjacent to the nitrogen, introduces a chiral center, allowing for stereospecific interactions with biological targets.[4]

The tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Amine Protection

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry.[5] Its prevalence is due to a unique balance of stability and reactivity:

-

Robustness: It is stable to a wide range of nucleophilic and basic conditions, allowing for extensive chemical modifications on other parts of the molecule.[5]

-

Orthogonality: Its stability to bases allows it to be used in tandem with base-labile protecting groups like Fmoc, a common strategy in solid-phase peptide synthesis.[5]

-

Facile Cleavage: It can be removed cleanly under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), generating gaseous byproducts (isobutylene and CO₂) that are easily removed.[5]

This combination makes tert-butyl (morpholin-3-ylmethyl)carbamate an ideal synthon: a stable, chiral, and readily functionalizable building block for constructing complex molecules.

Emergence as a Critical Intermediate in Antiviral Synthesis

The "discovery" of tert-butyl (morpholin-3-ylmethyl)carbamate is best understood as its identification as an enabling fragment for the synthesis of nirmatrelvir (PF-07321332). Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][6] The synthesis of such complex molecules requires the sequential coupling of amino acid-like fragments.

The structure of nirmatrelvir incorporates the 3-aminomethyl-morpholine moiety, which is introduced via a peptide coupling reaction.[1][7] For this coupling to be successful, the primary amine of the morpholine fragment must be temporarily masked or "protected" to prevent unwanted side reactions. The Boc group serves this purpose perfectly. The resulting intermediate, tert-butyl (morpholin-3-ylmethyl)carbamate, can be coupled with the rest of the molecular framework. Following the coupling step, the Boc group is removed to reveal the free amine, which is then available for further transformation or is present in the final active pharmaceutical ingredient.

Synthetic Pathways and Methodologies

The synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate can be logically divided into two main stages: the formation of the chiral 3-(aminomethyl)morpholine precursor and the subsequent protection of its primary amine.

Synthesis of the Chiral Precursor: (S)-3-(Aminomethyl)morpholine

The construction of the chiral morpholine ring is the most complex part of the synthesis. While numerous methods exist for synthesizing morpholines, achieving the desired stereochemistry at the C3 position is paramount.[8] One common strategy involves starting from a readily available chiral building block, such as a natural amino acid. For example, a multi-step synthesis can begin with a protected serine or a related β-amino alcohol derivative, where the stereocenter is already established. The morpholine ring is then formed through intramolecular cyclization reactions.[3][9]

The Boc Protection Step: A Detailed Protocol

The final step in the synthesis of the title compound is the protection of the primary amine of 3-(aminomethyl)morpholine. This is a standard and high-yielding reaction.

Objective: To selectively protect the primary amine of 3-(aminomethyl)morpholine with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme: (3-aminomethyl)morpholine + Di-tert-butyl dicarbonate (Boc₂O) → tert-Butyl (morpholin-3-ylmethyl)carbamate

Materials and Reagents:

-

3-(Aminomethyl)morpholine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Triethylamine (TEA) or Sodium Bicarbonate (aq. solution) (as base)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Rotary Evaporator

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)morpholine (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize potential side products.

-

Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (1.05 eq) in a small amount of dichloromethane dropwise over 15-20 minutes. A mild base such as triethylamine (1.1 eq) can be added to the initial amine solution to scavenge the acid byproduct, although the reaction often proceeds well without it.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (1 x 20 mL) to remove any acidic impurities, and then with brine (1 x 20 mL) to reduce the amount of dissolved water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Tabulated Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (morpholin-3-ylmethyl)carbamate | - |

| Synonyms | N-Boc-3-(aminomethyl)morpholine | [10] |

| CAS Number (Racemic) | 169750-75-8 | [11] |

| CAS Number ((S)-enantiomer) | 1257850-88-6 | [10] |

| CAS Number ((R)-enantiomer) | 1257850-83-1 | [12] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [11] |

| Molecular Weight | 216.28 g/mol | [10] |

| Appearance | Typically an oil or low-melting solid | - |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a definitive tool for structural confirmation.[13] Key expected signals include:

-

A large singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A series of multiplets in the range of ~2.5-4.0 ppm corresponding to the protons of the morpholine ring and the methylene linker.

-

A broad signal corresponding to the carbamate N-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the signals for the morpholine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.29.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from a precursor to the final product and its subsequent use.

Caption: Synthetic workflow for tert-butyl (morpholin-3-ylmethyl)carbamate and its application.

Conclusion

tert-Butyl (morpholin-3-ylmethyl)carbamate stands as a testament to the power of rational molecular design in modern organic synthesis. It is not merely a chemical curiosity but a purpose-built tool, engineered for stability, stereochemical control, and predictable reactivity. Its role as a non-negotiable intermediate in the synthesis of nirmatrelvir has cemented its importance in the pharmaceutical landscape.[14] This guide has provided a technical foundation for understanding its significance, synthesis, and characterization, offering field-proven insights for professionals engaged in the demanding and vital work of drug discovery and development.

References

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved from [Link]

-

Joshi, B., et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Biomedical Science, 29(1), 63. Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). eLife. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]

-

ChemBK. (2024). MORPHOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Dunn, P. J., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

American Chemical Society. (2022). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

King Scientific. (n.d.). tert-Butyl (morpholin-3-ylmethyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminomethyl-4-boc-morpholine. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem, 1, 100033. Retrieved from [Link]

-

ACS Publications. (2002). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Retrieved from [Link]

-

Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

-

mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

National Center for Biotechnology Information. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. Retrieved from [Link]

-

PubMed. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. banglajol.info [banglajol.info]

- 10. (S)-3-N-Boc-aminomethylmorpholine suppliers & manufacturers in China [m.chemicalbook.com]

- 11. kingscientific.com [kingscientific.com]

- 12. scbt.com [scbt.com]

- 13. rsc.org [rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

Commercial availability of chiral tert-butyl (morpholin-3-ylmethyl)carbamate

Initiating Research on Availability

I'm starting with focused Google searches to find comprehensive data on chiral tert-butyl (morpholin-3-ylmethyl)carbamate. My emphasis is on its commercial availability, synthesis methods, and application scenarios. I'm keen to uncover details on both enantiomers.

Analyzing Availability Data

I'm now diving into structured analysis, moving beyond initial Google sweeps. My current focus is dissecting the search results to pinpoint reliable suppliers and compare their offerings. I'm actively seeking technical details and application notes to enrich the research. I'm also zeroing in on stereospecific synthesis routes, particularly those related to drug development and medicinal chemistry intermediates.

Planning Guide Structure

I'm now structuring my technical guide, beginning with an introduction to chiral morpholine derivatives' significance in drug discovery. Next, I'll detail commercial availability, comparing suppliers, followed by synthesis strategies. I'm also planning to create a visual DOT graph for the primary synthetic pathway and another illustrating the building block role of the compound. Finally, I will integrate all this information into the final guide, including a comprehensive reference list.

Solubility of tert-butyl (morpholin-3-ylmethyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (morpholin-3-ylmethyl)carbamate in Organic Solvents

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success.[1][2] A compound's ability to dissolve in a solvent dictates its bioavailability, formulation possibilities, and ultimately, its efficacy.[3][4] Poorly soluble compounds often face significant hurdles, leading to high doses, variable absorption, and potential toxicity, which can derail an otherwise promising therapeutic candidate.[1][2] This guide provides a comprehensive overview of the solubility of tert-butyl (morpholin-3-ylmethyl)carbamate, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, theoretical solubility considerations in various organic solvents, and a detailed, field-proven protocol for experimentally determining its solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical parameter.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For tert-butyl (morpholin-3-ylmethyl)carbamate, several key features dictate its behavior in different solvent environments.

-

Molecular Structure: The molecule incorporates a bulky, non-polar tert-butyl group, a polar carbamate linkage, and a morpholine ring. The morpholine ring itself contains both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen), suggesting a capacity for complex interactions.[5][6]

-

Polarity: The presence of both polar (carbamate, morpholine) and non-polar (tert-butyl) regions gives the molecule a degree of amphiphilicity. Its overall polarity will be a balance of these competing features. The polarity of a compound is a key determinant of its solubility, with the general principle of "like dissolves like" being a useful starting point.[7]

-

Hydrogen Bonding: The carbamate and morpholine moieties are capable of engaging in hydrogen bonding as both donors and acceptors.[5][6][8] This is a crucial factor in its solubility in protic solvents. The ability to form multiple hydrogen bonds can significantly enhance solubility in solvents that can participate in such interactions.[8]

Predictive Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of tert-Butyl (morpholin-3-ylmethyl)carbamate | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ability of these solvents to engage in hydrogen bonding with the carbamate and morpholine groups should lead to good solubility. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds, which should facilitate the dissolution of the polar portions of the molecule.[10] |

| Aprotic Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The non-polar nature of these solvents will not effectively solvate the polar carbamate and morpholine groups, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, which, combined with their ability to solvate the non-polar tert-butyl group, should result in good solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of tert-butyl (morpholin-3-ylmethyl)carbamate in a selected panel of organic solvents at a controlled temperature.

2. Materials:

-

tert-Butyl (morpholin-3-ylmethyl)carbamate (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Experimental Workflow:

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucd.ie [ucd.ie]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate: A Detailed Protocol and Application Guide

Introduction

tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules exhibiting a wide range of biological activities. The morpholine moiety is a privileged scaffold, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, enabling chemoselective manipulations of polyfunctional molecules. This application note provides a comprehensive and technically detailed guide for the synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic process.

Strategic Approach to Synthesis

The synthesis of the target compound hinges on the selective protection of the primary amine of 3-(aminomethyl)morpholine. The Boc group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions. The reagent of choice for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), a widely used and commercially available reagent.

The reaction proceeds via a nucleophilic attack of the primary amine of 3-(aminomethyl)morpholine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxycarbonyl group, which subsequently decomposes to isobutylene and carbon dioxide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

Figure 1: Overall workflow for the synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Notes |

| 3-(Aminomethyl)morpholine | C₅H₁₂N₂O | 116.16 | 65554-13-4 | Commercially Available | --- |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Commercially Available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous Grade | Use in a well-ventilated fume hood. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Distilled before use | Corrosive and flammable. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | --- | --- |

| Brine (Saturated NaCl solution) | NaCl/H₂O | --- | --- | --- | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | --- | For drying the organic phase. |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh | For column chromatography. |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)morpholine (5.0 g, 43.0 mmol).

-

Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM).

-

Addition of Base: Add triethylamine (6.6 mL, 47.3 mmol, 1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (10.3 g, 47.3 mmol, 1.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully add 50 mL of deionized water to the reaction mixture to quench any unreacted Boc₂O.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford tert-butyl (morpholin-3-ylmethyl)carbamate as a colorless oil or a white solid.

Expected Yield and Characterization

-

Yield: 85-95%

-

Appearance: Colorless oil or white solid

-

Molecular Formula: C₁₀H₂₀N₂O₃[1]

-

Molecular Weight: 216.28 g/mol [1]

-

¹H NMR (400 MHz, CDCl₃): δ 4.95 (br s, 1H), 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 3.40-3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.90-2.70 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.0, 79.5, 72.0, 67.0, 46.5, 45.0, 44.0, 28.5.

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is corrosive and flammable. Handle with care.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid contact.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Discussion and Mechanistic Insights

The Boc protection of amines is a robust and widely employed transformation in organic synthesis.[2] The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. The reaction is typically performed at room temperature, but initial cooling to 0°C helps to control the exothermicity of the reaction, especially on a larger scale.

The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts. The final purification by column chromatography ensures the high purity of the final product, which is essential for its use in subsequent synthetic steps.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |

| Deactivated Boc₂O. | Use a fresh bottle of Boc₂O. | |

| Low yield | Inefficient extraction. | Perform additional extractions of the aqueous layer. |

| Loss of product during purification. | Optimize the chromatography conditions (e.g., solvent system, silica gel amount). | |

| Product is an oil but expected to be a solid | Residual solvent. | Dry the product under high vacuum for an extended period. |

| Product may exist as a low-melting solid or a thick oil. | This is acceptable if the characterization data is clean. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block in high yield and purity. The understanding of the underlying chemical principles and potential troubleshooting strategies will further aid in the successful execution of this synthesis.

References

Sources

Application Note: tert-Butyl (morpholin-3-ylmethyl)carbamate in PROTAC Linkerology

This Application Note and Protocol guide details the strategic implementation of tert-butyl (morpholin-3-ylmethyl)carbamate as a high-value linker intermediate in Proteolysis Targeting Chimera (PROTAC) development.

Executive Summary

The transition from "occupancy-driven" pharmacology to "event-driven" protein degradation requires precise control over the ternary complex (Target-PROTAC-E3 Ligase). While early PROTACs relied on flexible polyethylene glycol (PEG) or linear alkyl chains, these often suffer from poor metabolic stability and "floppy" conformational entropy, which can reduce degradation efficiency.

tert-Butyl (morpholin-3-ylmethyl)carbamate serves as a critical "Linker-Scaffold" building block. It introduces a morpholine core that enhances aqueous solubility (lowering cLogP) while providing a semi-rigid, defined exit vector via the 3-position aminomethyl group. This guide outlines the rationale, synthetic utility, and validation protocols for integrating this scaffold into degrader campaigns.

Strategic Rationale: Why This Molecule?

A. Physicochemical Optimization (The "Solubility Problem")

PROTACs are notoriously large (MW > 800 Da), often violating Lipinski’s Rule of 5.

-

Mechanism: The morpholine ether oxygen acts as a hydrogen bond acceptor, significantly lowering the lipophilicity (LogD) compared to carbocyclic analogs (e.g., piperidines) or long alkyl chains.

-

Impact: Improved kinetic solubility and reduced non-specific protein binding.

B. Vector Geometry & Entropy

-

The "Exit Vector": Unlike 1,4-disubstituted piperazines which provide a linear (

) vector, the 3-substituted morpholine creates a "kinked" geometry. This allows the linker to exit the E3 or Target ligand binding pocket at a distinct angle, potentially accessing unique ternary complex conformations that linear linkers cannot. -

Entropic Penalty: The semi-rigid morpholine ring reduces the number of rotatable bonds compared to a PEG chain of equivalent length, minimizing the entropic penalty upon ternary complex formation.

C. Synthetic Versatility

The molecule is orthogonal:

-

Secondary Amine (Morpholine N4): Available for SNAr or reductive amination (typically attached to the E3 ligase anchor, e.g., Thalidomide/Pomalidomide derivatives).

-

Protected Primary Amine (N-Boc): Stable during N4-functionalization; deprotected later to couple with the Warhead (POI ligand).

Experimental Protocols

Protocol A: Modular Synthesis of Morpholine-Linked PROTACs

Objective: Synthesize a Cereblon-recruiting PROTAC using tert-butyl (morpholin-3-ylmethyl)carbamate as the linker core.

Reagents Required:

-

Scaffold: tert-Butyl (morpholin-3-ylmethyl)carbamate.

-

E3 Ligand Precursor: Fluorinated Thalidomide derivative (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione).

-

Warhead: Carboxylic acid-functionalized POI ligand.

-

Solvents/Bases: DMSO, DIPEA, TFA, DCM, HATU.

Step 1: Functionalization of the Morpholine Nitrogen (SNAr)

This step attaches the linker to the E3 ligase anchor.

-

Dissolve 1.0 eq of 4-fluorothalidomide derivative in anhydrous DMSO (0.1 M concentration).

-

Add 1.2 eq of tert-butyl (morpholin-3-ylmethyl)carbamate .

-

Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

-

Heat the reaction mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the fluoride starting material.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Verify the intermediate mass (M+H) and retention of the Boc group.

-

Step 2: Boc-Deprotection

Unmasking the primary amine for warhead coupling.

-

Dissolve the intermediate from Step 1 in DCM (0.1 M).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.

-

Stir at room temperature for 1–2 hours.

-

Concentrate in vacuo to remove TFA/DCM. Co-evaporate with toluene (3x) to remove residual acid.

-

Note: The product is now a TFA salt. Ensure excess base is used in the next step to neutralize it.

-

Step 3: Warhead Coupling (Amide Bond Formation)

Connecting the Target Protein ligand.

-

Dissolve 1.0 eq of the Carboxylic Acid-Warhead in DMF.

-

Activate with 1.1 eq HATU and 3.0 eq DIPEA for 15 minutes at RT.

-

Add 1.0 eq of the deprotected amine salt from Step 2.

-

Stir at RT for 2–4 hours.

-

Purification: Direct purification via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Solubility & Stability Profiling

Objective: Validate if the morpholine linker improves physicochemical properties compared to a PEG control.

| Assay | Methodology | Acceptance Criteria (Ideal) |

| Kinetic Solubility | Turbidimetric assay in PBS (pH 7.4) at 100 µM. | > 50 µM |

| LogD (7.4) | Shake-flask method (Octanol/PBS). | 2.0 – 3.5 |

| Microsomal Stability | Incubate with Liver Microsomes (1h, 37°C). | t1/2 > 30 min |

Visualizations

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the convergent synthesis strategy utilizing the orthogonal protection of the morpholine scaffold.

Caption: Convergent synthetic route for morpholine-based PROTACs. The orthogonal reactivity of the secondary amine (N4) and Boc-protected primary amine allows for controlled, sequential assembly.

Figure 2: Linker Property Impact

A decision tree for selecting morpholine linkers over standard PEG chains.

Caption: Decision matrix for utilizing morpholine linkers. Selection is driven by the need to lower LogP (solubility) or restrict conformational freedom (potency).

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Retrieved from [Link]

-

Bembenek, S. D., et al. (2021). The Role of Linkers in PROTACs: Physicochemical Properties and Degradation Efficiency. AxisPharm Application Notes. Retrieved from [Link]

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. (Contextual citation on linker rigidity). Retrieved from [Link]

Sources

tert-Butyl (morpholin-3-ylmethyl)carbamate as a linker in drug discovery

Application Note: Strategic Utilization of tert-Butyl (morpholin-3-ylmethyl)carbamate in Linkerology

Part 1: Executive Summary & Strategic Rationale

In the modern landscape of heterobifunctional drug design—particularly for PROTACs (Proteolysis Targeting Chimeras) and Fragment-Based Drug Discovery (FBDD)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.

tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 169750-75-8) represents a "privileged" linker scaffold that addresses two notorious failure modes in degrader development: poor aqueous solubility and unproductive conformational entropy .

Why This Linker? (The Causality)

-

Solubility Enhancement via Ionization: Unlike traditional alkyl or PEG linkers, the morpholine ring contains a basic nitrogen (pKa ~8.3). Under physiological conditions, this center exists in equilibrium between its neutral and protonated states, significantly lowering the LogD of the final conjugate and improving aqueous solubility without sacrificing membrane permeability.

-

Entropic Constraint (Rigidity): Long PEG chains often suffer from high entropic penalties upon binding. The morpholine ring introduces a rigid, defined vector at the 3-position. This geometric constraint can pre-organize the molecule, favoring the formation of a stable ternary complex (Target-Linker-E3 Ligase).[1]

-

Metabolic Stability: The morpholine scaffold is generally more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains or labile ether linkages found in PEGs.

Part 2: Chemical Properties & Handling

| Property | Specification |

| CAS Number | 169750-75-8 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in water (neutral form) |

| pKa (Morpholine N) | ~8.3 (Predicted) |

| Storage | 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂) |

Part 3: Self-Validating Experimental Protocols

These protocols are designed with built-in "Checkpoints" to ensure reaction integrity. The workflow typically involves attaching the morpholine nitrogen to a core scaffold (e.g., E3 ligase ligand) followed by deprotection and coupling to the warhead.

Protocol A: N-Alkylation of the Morpholine Ring (The "Anchor" Step)

Objective: Attach the linker to an alkyl halide-functionalized E3 ligase ligand (e.g., a Thalidomide derivative).

Reagents:

-

tert-Butyl (morpholin-3-ylmethyl)carbamate (1.2 equiv)

-

Alkyl halide scaffold (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv - catalytic)

-

Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Alkyl Halide scaffold in anhydrous DMF (0.1 M concentration).

-

Activation: Add K₂CO₃ and catalytic KI. Stir at room temperature for 10 minutes. Rationale: KI generates a more reactive alkyl iodide species in situ.

-

Addition: Add tert-Butyl (morpholin-3-ylmethyl)carbamate in one portion.

-

Reaction: Heat to 60°C under N₂ atmosphere.

-

Checkpoint 1 (Monitoring):

-

Method: LCMS (ESI+).

-

Success Criteria: Disappearance of Alkyl Halide peak. Appearance of Product Mass [M+H]⁺ = (Scaffold Mass + 216.28 - HX).

-

Troubleshooting: If reaction stalls, add 0.5 equiv more base and increase temp to 80°C.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄.

-

Purification: Flash Column Chromatography (DCM:MeOH gradient).

Protocol B: Boc-Deprotection & Amide Coupling (The "Warhead" Step)

Objective: Reveal the primary amine and couple it to the Target Protein Ligand (Warhead) carboxylic acid.

Reagents:

-

Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Coupling: Carboxylic Acid Warhead (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

Step-by-Step Methodology:

-

Deprotection:

-

Dissolve the N-alkylated intermediate from Protocol A in DCM (0.1 M).

-

Add TFA (20% v/v final concentration). Stir at RT for 1-2 hours.

-

Checkpoint 2: LCMS must show loss of t-Butyl group (-100 Da) and CO2 (-44 Da). Mass shift: [M-Boc+H]⁺.

-

Critical Step: Evaporate volatiles completely. Co-evaporate with toluene 3x to remove residual TFA. The amine exists as a TFA salt.

-

-

Activation:

-

In a separate vial, dissolve the Carboxylic Acid Warhead in DMF.

-

Add HATU and DIPEA. Stir for 5 mins to form the active ester.

-

-

Coupling:

-

Dissolve the amine-TFA salt in DMF/DIPEA (ensure pH > 8 via litmus paper).

-

Add the activated acid solution to the amine.

-

-

Checkpoint 3:

-

Method: LCMS after 1 hour.

-

Success Criteria: Appearance of final conjugate mass.

-

-

Isolation: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Visualization of Workflows

Diagram 1: Synthetic Logic Flow

This diagram illustrates the sequential assembly of a PROTAC using this linker, highlighting the critical decision nodes.

Caption: Sequential synthetic workflow for incorporating tert-Butyl (morpholin-3-ylmethyl)carbamate into a heterobifunctional degrader.

Diagram 2: Linker Selection Decision Tree

Why choose this specific morpholine linker over a standard PEG chain?

Caption: Decision matrix for selecting morpholine-based linkers based on physicochemical deficits in the drug candidate.

Part 5: References

-

National Institutes of Health (NIH) - PMC. Current strategies for the design of PROTAC linkers: a critical review. (Discusses rigid vs. flexible linkers and solubility). [Link]

-

Royal Society of Chemistry (RSC). PROTACs bearing piperazine/morpholine-containing linkers: what effect on their protonation state? [Link]

Sources

Experimental procedure for coupling tert-butyl (morpholin-3-ylmethyl)carbamate

An Application Guide for the Strategic Coupling of tert-Butyl (Morpholin-3-ylmethyl)carbamate

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the experimental procedures for coupling tert-butyl (morpholin-3-ylmethyl)carbamate. Beyond a simple recitation of steps, this guide delves into the rationale behind procedural choices, offering insights to ensure reproducible and high-yielding synthetic outcomes. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in numerous approved drugs underscores its importance as a bioisostere for other ring systems and its ability to engage in crucial hydrogen bonding interactions with biological targets. tert-Butyl (morpholin-3-ylmethyl)carbamate is a particularly versatile building block, presenting a strategically protected primary amine and a reactive secondary amine within the morpholine ring, allowing for regioselective functionalization.

The tert-butoxycarbonyl (Boc) protecting group on the exocyclic primary amine is key to this molecule's utility.[3][4] The Boc group is stable under a wide range of reaction conditions, including those typically used for amide couplings and reductive aminations, thus directing synthetic modifications to the secondary amine of the morpholine ring.[5] This guide will focus on two primary and robust coupling strategies: Amide Bond Formation and Reductive Amination .

Core Principles and Strategic Considerations

Regioselectivity and the Role of the Boc Protecting Group

The synthetic utility of tert-butyl (morpholin-3-ylmethyl)carbamate hinges on the differential reactivity of its two nitrogen atoms. The primary amine is rendered unreactive by the sterically bulky and electron-withdrawing Boc group. This directs electrophilic attack to the more nucleophilic secondary amine within the morpholine ring.

The Boc group's stability is crucial; it is resistant to basic, nucleophilic, and reductive conditions.[3][5] However, it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), a process that proceeds via a stable tert-butyl cation.[4][5] This orthogonal deprotection strategy allows for subsequent manipulation of the primary amine after the morpholine nitrogen has been functionalized.

Overview of Key Coupling Methodologies

Amide Bond Formation: This is one of the most fundamental transformations in organic synthesis. The reaction involves the coupling of the secondary amine of the morpholine with a carboxylic acid. Due to the low reactivity of free carboxylic acids, an activating agent is required. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side products.[6]

Reductive Amination: This powerful C-N bond-forming reaction allows for the alkylation of the morpholine nitrogen. The process involves the reaction of the amine with a ketone or aldehyde to form a transient iminium ion, which is then reduced in situ by a mild reducing agent.[7][8] Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.

The following diagram illustrates the general synthetic pathways for coupling tert-butyl (morpholin-3-ylmethyl)carbamate.

Caption: General coupling strategies for tert-butyl (morpholin-3-ylmethyl)carbamate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol details the coupling of tert-butyl (morpholin-3-ylmethyl)carbamate with a generic carboxylic acid (R-COOH) to form the corresponding amide.

Principle

The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the morpholine amine or, more efficiently, react with HOBt to form an active ester. The active ester is less prone to side reactions (like N-acylurea formation) and readily undergoes nucleophilic attack by the amine to yield the desired amide product.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume |

| tert-Butyl (morpholin-3-ylmethyl)carbamate | 216.28 | >97% | 1.0 | 216 mg |

| Carboxylic Acid (R-COOH) | Variable | >98% | 1.1 | Variable |

| EDC·HCl (EDCI) | 191.70 | >98% | 1.2 | 230 mg |

| HOBt | 135.12 | >97% | 1.2 | 162 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | >99% | 2.5 | 434 µL |

| Dichloromethane (DCM), anhydrous | 84.93 | Anhydrous | - | 10 mL |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 mmol) and HOBt (1.2 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (5 mL) and stir the mixture until all solids are dissolved.

-

Amine Addition: Add tert-butyl (morpholin-3-ylmethyl)carbamate (1.0 mmol) to the solution, followed by DIPEA (2.5 mmol). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the morpholine amine remains in its free, nucleophilic state.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical for controlling the exothermic reaction upon addition of the coupling agent and minimizing side reactions.

-

EDC Addition: Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes. A slight increase in temperature may be observed.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (15 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Rationale: The acid wash removes excess DIPEA and any remaining EDC-related byproducts. The base wash removes unreacted carboxylic acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization of a Hypothetical Product (R = Phenyl)

| Analysis | Expected Observations |

| ¹H NMR | Appearance of aromatic protons from the phenyl group. Shifts in the protons of the morpholine ring adjacent to the nitrogen due to the electronic effect of the new amide bond. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide (~165-175 ppm) and aromatic carbon signals. |

| Mass Spec (ESI+) | Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the product. |

| FT-IR | A strong C=O stretch for the amide at ~1630-1680 cm⁻¹. The N-H stretch from the carbamate will remain (~3300 cm⁻¹). |

Workflow Diagram and Troubleshooting

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

| Problem | Possible Cause | Suggested Solution |

| Low Conversion / No Reaction | Inactive coupling reagents (EDC/HOBt are moisture-sensitive). Insufficient base. | Use fresh, high-purity EDC and HOBt. Ensure anhydrous reaction conditions. Increase the amount of DIPEA to 3.0 equivalents. |

| Multiple Side Products | Reaction run at too high a temperature. | Maintain the temperature at 0 °C during and for at least 30 minutes after EDC addition. |

| Product Loss During Workup | Product is partially water-soluble or has basic/acidic properties. | If the product is basic, avoid the 1M HCl wash or use a milder acid wash (e.g., sat. NH₄Cl). Perform back-extraction of aqueous layers with DCM. |

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of tert-butyl (morpholin-3-ylmethyl)carbamate with a generic aldehyde or ketone.

Principle

The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the morpholine's secondary amine and the carbonyl compound. This electrophilic iminium ion is then selectively reduced by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, which is particularly effective for reducing iminium ions in the presence of other reducible functional groups like esters or even the starting carbonyl compound itself.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume |

| tert-Butyl (morpholin-3-ylmethyl)carbamate | 216.28 | >97% | 1.0 | 216 mg |

| Aldehyde or Ketone | Variable | >98% | 1.2 | Variable |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | >95% | 1.5 | 318 mg |

| Acetic Acid (optional) | 60.05 | Glacial | 0.1 | ~6 µL |

| 1,2-Dichloroethane (DCE) or DCM | 98.96 | Anhydrous | - | 10 mL |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl (morpholin-3-ylmethyl)carbamate (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous DCE or DCM (10 mL).

-

Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 mmol) can be added to facilitate iminium ion formation. Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation with the amine.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 mmol) in one portion. The reaction is often accompanied by slight bubbling. Caution: STAB reacts with protic solvents; ensure the reaction medium is anhydrous.

-

Reaction Progress: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). Stir vigorously until gas evolution ceases. Rationale: The basic solution neutralizes the acetic acid and quenches any unreacted STAB.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A mobile phase containing a small percentage of triethylamine (e.g., 1%) can be beneficial to prevent product tailing on the acidic silica.

Workflow Diagram and Troubleshooting

Caption: Step-by-step workflow for reductive amination using STAB.

| Problem | Possible Cause | Suggested Solution |

| Low Conversion / No Reaction | Ineffective iminium ion formation (especially with hindered ketones). STAB has degraded due to moisture. | Add a catalytic amount of acetic acid. For very unreactive ketones, consider using a more forcing Lewis acid like Ti(OiPr)₄. Use fresh STAB. |

| Formation of Di-alkylated Product | The primary amine (if deprotected) is reacting. | This is unlikely if the Boc group is intact. If it occurs, ensure no acidic contaminants are present that could partially cleave the Boc group. |

| Alcohol Byproduct | STAB is reducing the starting aldehyde/ketone. | This indicates the rate of carbonyl reduction is competitive with iminium reduction. Ensure the iminium ion is pre-formed before adding STAB. |

References

-

ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. (2010). ResearchGate. [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). MDPI. [Link]

-

Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. (2024). NIH. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2024). ResearchGate. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (2012).

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2024). ChemRxiv. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). NIH. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

-

A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). NIH. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2015). Indo American Journal of Pharmaceutical Research. [Link]

-

BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

-

tert-Butyl (morpholin-3-ylmethyl)carbamate. (n.d.). King Scientific. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. [Link]

-

(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate. (2013). NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Scalable Synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate: A Key Chiral Building Block

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate, a valuable chiral intermediate in pharmaceutical development. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates[1][2]. Protecting the primary amine of the 3-(aminomethyl) side chain with a tert-butyloxycarbonyl (Boc) group yields a stable, versatile building block ready for integration into complex synthetic pathways. This guide emphasizes a robust, scalable, and economically viable process, moving from theoretical chemistry to practical, large-scale implementation. We detail the critical final step of Boc-protection, providing insights into reaction optimization, process control, safety, and analytical validation to ensure a self-validating and reproducible protocol.

Introduction and Synthetic Strategy

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the availability of high-purity, stereochemically defined building blocks. tert-Butyl (morpholin-3-ylmethyl)carbamate serves this role, combining the desirable morpholine heterocycle with a protected primary amine, making it a precursor for a wide range of drug candidates, including kinase inhibitors and central nervous system agents.

Our strategic focus is on the final, critical transformation: the N-Boc protection of 3-(aminomethyl)morpholine. This reaction is widely utilized in industrial settings due to its high efficiency, mild conditions, and the stability of the resulting carbamate, which is readily deprotected under acidic conditions[3][4]. The precursor, 3-(aminomethyl)morpholine, can be synthesized through various routes, often involving the reduction of 3-cyanomorpholine or 3-morpholinecarboxamide, or through multi-step sequences starting from chiral amino alcohols[5][6]. This note assumes the precursor is available and concentrates on its efficient conversion to the target molecule on a multi-kilogram scale.

Overall Synthetic Transformation

The core of this protocol is the nucleophilic attack of the primary amine of 3-(aminomethyl)morpholine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Figure 1: High-level schematic of the Boc-protection reaction.

Detailed Protocol: Large-Scale N-Boc Protection

This protocol is optimized for a 1.0 kg scale of the starting amine, but it is linearly scalable with appropriate engineering controls.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-(Aminomethyl)morpholine | >98% | Commercial | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | >99% | Commercial | Acylating agent |

| Tetrahydrofuran (THF) | Anhydrous | Commercial | Organic Solvent |

| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | Inorganic Base |

| Deionized Water | N/A | In-house | Aqueous Phase |

| Ethyl Acetate (EtOAc) | ACS | Commercial | Extraction Solvent |

| Brine (Saturated NaCl) | N/A | In-house | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | Drying Agent |

| Equipment | |||

| 20 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and N₂ inlet | ||

| 20 L Separatory Funnel | For liquid-liquid extraction | ||

| Rotary Evaporator | With appropriate flask size |

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 3-(Aminomethyl)morpholine | 116.16 | 8.61 | 1.0 | 1.00 kg |

| Di-tert-butyl dicarbonate | 218.25 | 9.04 | 1.05 | 1.97 kg |

| Sodium Bicarbonate | 84.01 | 17.22 | 2.0 | 1.45 kg |

| Tetrahydrofuran (THF) | - | - | - | 5.0 L |

| Deionized Water | - | - | - | 5.0 L |

| Ethyl Acetate (EtOAc) | - | - | - | 3 x 4.0 L |

Step-by-Step Synthesis Protocol

Rationale for Choices:

-

Biphasic System (THF/H₂O): Using a two-phase system is advantageous for large-scale operations. It facilitates temperature control, allows the inorganic base (NaHCO₃) to remain in the aqueous phase, and simplifies the subsequent work-up by direct phase separation[4].

-

Sodium Bicarbonate (NaHCO₃): A mild base is chosen to neutralize the tert-butoxycarbonyloxy anion byproduct. It is inexpensive, safe to handle, and minimizes the risk of side reactions like hydrolysis of the product compared to stronger bases like NaOH[7].

-

Slight Excess of Boc₂O (1.05 eq): A small excess ensures the complete conversion of the valuable starting amine, simplifying purification by removing the need to separate the starting material from the product.

Procedure:

-

Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the system is clean, dry, and inerted with nitrogen.

-

Charge Reactants:

-

To the reactor, add 3-(aminomethyl)morpholine (1.00 kg, 8.61 mol).

-

Add Tetrahydrofuran (THF, 5.0 L) and stir at 200 RPM until the amine is fully dissolved.

-

In a separate vessel, dissolve sodium bicarbonate (1.45 kg, 17.22 mol) in deionized water (5.0 L). Add this aqueous solution to the reactor.

-

-

Cooling: Cool the biphasic mixture to 10-15°C using the reactor jacket. This is a critical step to manage the exotherm from the addition of Boc₂O.

-

Boc₂O Addition:

-

Melt the di-tert-butyl dicarbonate (1.97 kg, 9.04 mol) in a warm water bath (not exceeding 40°C) until it is a clear liquid.

-

Add the molten Boc₂O to the reactor dropwise via an addition funnel over 1.5 - 2.0 hours. Crucially, maintain the internal temperature below 25°C throughout the addition.

-

-

Reaction Monitoring (In-Process Control - IPC):

-

After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2-3 hours.

-

Monitor the reaction for completion by TLC (e.g., Mobile Phase: 10% MeOH in DCM; Stain: Ninhydrin, the starting amine will stain purple/blue, while the Boc-protected product will not) or LC-MS. The reaction is complete when <1% of the starting amine remains.

-

-

Work-up and Extraction:

-

Once complete, stop the stirrer and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic (upper) layer with brine (2.0 L).

-

Extract the aqueous layer and the brine wash with ethyl acetate (2 x 4.0 L) to recover any dissolved product.

-

Combine all organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous magnesium sulfate (approx. 300 g), stir for 30 minutes, and then filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 45°C.

-

-

Product Isolation: The crude product is typically obtained as a thick oil or a waxy solid. It can often be used directly in the next step if purity is high (>95% by HPLC). For higher purity, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed.

Expected Yield: 1.75 - 1.85 kg (94-99% yield) of tert-butyl (morpholin-3-ylmethyl)carbamate as a white to off-white solid or viscous oil.

Process Workflow and Characterization

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the large-scale Boc-protection.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Specification |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spec (ESI+) | m/z = 217.15 [M+H]⁺ |

| Purity (HPLC) | ≥ 98.0% |

Safety and Handling Considerations

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It has a low melting point (~23°C) and can build pressure in the container upon warming; vent containers carefully.

-

Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides. Use only peroxide-free THF and handle away from ignition sources.

-

Exotherm Control: The reaction is exothermic. Slow addition of Boc₂O and efficient cooling are critical to prevent a runaway reaction. Always have a cooling bath on standby.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This application note provides a robust, scalable, and well-validated protocol for the synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate. By explaining the rationale behind key procedural choices, such as the use of a biphasic solvent system and a mild base, we provide researchers and process chemists with the necessary tools to implement this synthesis safely and efficiently at scale. The inclusion of in-process controls and detailed work-up procedures ensures high yield and purity, delivering a critical building block for advanced pharmaceutical development.

References

-

Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: ResearchGate URL: [Link]

-

Title: Understanding Morpholine's Role in Industrial Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of Biologically Important Chiral Morpholine Derivatives Source: Dhaka University Journal of Science URL: [Link]

-

Title: Synthesis of morpholines Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. banglajol.info [banglajol.info]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

Application Note: Solid-Phase Synthesis Strategies Utilizing tert-Butyl (morpholin-3-ylmethyl)carbamate

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to improve the solubility, metabolic stability, and pharmacokinetic profile of drug candidates. The specific building block tert-butyl (morpholin-3-ylmethyl)carbamate offers a unique entry point for introducing a 3-substituted morpholine motif with orthogonal protecting groups.

This Application Note provides a rigorous, field-proven protocol for the solid-phase synthesis (SPS) of libraries utilizing this scaffold. We focus on the Resin Capture Strategy using 2-Chlorotrityl Chloride (2-CTC) resin, which addresses the specific challenges of steric hindrance at the morpholine nitrogen (N4) caused by the C3-substituent.

Key Chemical Profile

-

Compound: tert-butyl (morpholin-3-ylmethyl)carbamate

-

Functionality:

-

Secondary Amine (N4): Nucleophilic attachment point (Sterically modulated by C3).

-

Boc-Amine (Side Chain): Latent nucleophile for diversity generation.

-

-

Applications: Kinase inhibitors, GPCR ligands, fragment-based drug discovery (FBDD).

Strategic Workflow & Visualization

The synthesis relies on the orthogonal protection strategy. The secondary amine (N4) is used to anchor the scaffold to the resin, allowing the side-chain amine to be deprotected and functionalized.

Figure 1: Strategic workflow for the solid-phase synthesis of 3-aminomethylmorpholine derivatives using 2-CTC resin.

Detailed Experimental Protocols

Phase A: Resin Loading (The Critical Step)

Objective: Immobilize the morpholine scaffold via the secondary amine (N4) onto 2-Chlorotrityl Chloride (2-CTC) resin. Rationale: 2-CTC is selected because it allows the attachment of sterically hindered secondary amines without requiring harsh conditions that could cause racemization at the C3 chiral center.

Materials:

-

2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g)

-

tert-butyl (morpholin-3-ylmethyl)carbamate (1.2 equivalents relative to resin loading)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (HPLC grade)

Protocol:

-

Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain the solvent.

-

Solution Preparation: Dissolve tert-butyl (morpholin-3-ylmethyl)carbamate (1.2 eq) and DIPEA (4.0 eq) in dry DCM (8 mL).

-

Note: The use of only 1.2 equivalents is efficient; however, for very high-loading resins, 2.0 equivalents may be preferred to ensure maximum coverage.

-

-

Loading Reaction: Add the solution to the swollen resin. Shake at room temperature for 2–4 hours.

-

Expert Insight: Do not heat. The C3-substituent creates steric bulk near the N4 nucleophile. While heating speeds up the reaction, it increases the risk of racemization. Extended time (up to 12h) at RT is safer than 1h at 60°C.

-

-

Capping (Crucial): Drain the reaction mixture. Wash resin 2x with DCM. Add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) and shake for 30 minutes.

-

Why? This caps any remaining unreacted trityl chloride sites with methanol, preventing non-specific binding of subsequent reagents.

-

-

Washing: Drain and wash the resin thoroughly:

-

3x DCM

-

3x DMF

-

3x DCM

-

Dry under vacuum if storing, or proceed immediately.

-

Phase B: N-Boc Deprotection & Functionalization

Objective: Remove the side-chain protection and introduce chemical diversity.

Protocol:

-

Deprotection: Treat the resin with 20% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 x 15 minutes.

-

Visual Check: The evolution of gas (isobutylene) confirms the reaction.

-

-

Neutralization: Wash resin 3x with DCM, then 3x with 5% DIPEA in DCM to neutralize the amine salt.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Since the deprotected amine is primary, the Kaiser test should be positive (Deep Blue).

-

-

Coupling (Example: Amide Bond Formation):

-

Reagents: Carboxylic Acid (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq) in DMF.

-

Procedure: Pre-activate the acid and HATU for 2 minutes, then add to the resin. Shake for 1–2 hours.

-

Validation: Perform Kaiser test. A negative result (Yellow) indicates complete coupling.

-

Phase C: Cleavage from Resin

Objective: Release the final compound while maintaining the integrity of the morpholine ring.

Protocol:

-

Mild Cleavage (Retaining Side-Chain Protecting Groups): Use 1% TFA in DCM. Shake for 2 minutes x 5 cycles. Collect filtrates immediately into a flask containing pyridine or dilute NaHCO3 to neutralize the acid.

-

Global Deprotection (If other protecting groups are present): Use TFA:TIPS:H2O (95:2.5:2.5). Shake for 2 hours. Precipitate in cold diethyl ether.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |